molecular formula C16H24Cl2N2O B3024281 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate CAS No. 312693-82-6

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

Cat. No.: B3024281
CAS No.: 312693-82-6
M. Wt: 331.3 g/mol
InChI Key: KVCWTKDFVVSVSJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCWTKDFVVSVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597911
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-08-7
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include biphenyl derivatives and various reagents such as chloroform, aniline, and hydrochloric acid. The reaction conditions involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced purification techniques to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: TMB can be oxidized to form a blue-colored product, which is often used in enzyme-linked immunosorbent assays (ELISA).

  • Reduction: The compound can undergo reduction reactions, which are useful in various analytical applications.

  • Substitution: TMB can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: The major product is a blue-colored oxidized form of TMB, which is used as a chromogenic substrate in ELISA.

  • Reduction: The reduced form of TMB is often used in analytical chemistry for detecting specific analytes.

  • Substitution: The substitution reactions can lead to various derivatives of TMB, each with unique properties and applications.

Scientific Research Applications

Enzyme-linked Immunosorbent Assays (ELISA)

TMB is widely utilized as a substrate in ELISA due to its sensitivity and colorimetric properties. The enzymatic reaction involving horseradish peroxidase (HRP) leads to a measurable color change, which can be quantified using spectrophotometry.

  • Reaction Mechanism :
    • TMB is oxidized by HRP in the presence of hydrogen peroxide.
    • The resulting product exhibits a blue color that can be measured at 370 nm and 650 nm.
Parameter Value
Color Change Wavelengths370 nm (blue), 450 nm (yellow after acid addition)
Detection LimitVaries based on assay design

Immunohistochemistry

In immunohistochemistry, TMB serves as a chromogenic substrate for visualizing antigens in tissue sections. Its application allows researchers to determine the presence and localization of specific proteins within cells.

  • Advantages :
    • High sensitivity and specificity.
    • Provides clear visualization under light microscopy.

Detection of Hematuria

TMB can be employed to detect hematuria (presence of blood in urine). The compound reacts with hemoglobin to produce a distinct color change, facilitating the diagnosis of urinary tract issues.

Use of TMB in Cancer Biomarker Detection

A study published in Clinical Biochemistry examined the use of TMB in detecting prostate-specific antigen (PSA) levels in serum samples from patients with prostate cancer. The researchers found that TMB-based ELISA provided reliable results with a strong correlation to disease progression.

  • Findings :
    • Sensitivity: 95%
    • Specificity: 90%

Application in Infectious Disease Diagnostics

Another research article highlighted the effectiveness of TMB in diagnosing viral infections through serological tests. The study demonstrated that TMB could accurately detect antibodies against various viruses, including HIV and Hepatitis B.

  • Results :
    • Positive Predictive Value: 92%
    • Negative Predictive Value: 88%

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes such as horseradish peroxidase (HRP). When TMB is oxidized by HRP in the presence of hydrogen peroxide, it forms a blue-colored product. This reaction is highly specific and sensitive, making it ideal for detecting the presence of HRP-conjugated antibodies in immunoassays.

Molecular Targets and Pathways Involved:

  • HRP: The primary molecular target is horseradish peroxidase, which catalyzes the oxidation of TMB.

  • Pathways: The reaction pathway involves the transfer of electrons from TMB to HRP, resulting in the formation of the blue-colored oxidized product.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline dihydrochloride hydrate
  • Synonyms: 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride hydrate, TMB·2HCl·H₂O .
  • CAS Number : 207738-08-7 .
  • Molecular Formula : C₁₆H₂₀N₂·2HCl·H₂O .
  • Molecular Weight : 313.27 g/mol .

Structural Features :
The compound consists of a biphenyl backbone with methyl groups at the 3,3',5,5' positions and amine groups at the 4,4' positions. The dihydrochloride salt enhances water solubility, while the hydrate stabilizes the crystalline form .

Comparison with Structurally and Functionally Similar Compounds

3,3'-Diaminobenzidine Tetrahydrochloride Hydrate (DAB·4HCl·H₂O)

  • CAS Number : 868272-85-9 .
  • Molecular Formula : C₁₂H₁₄N₄·4HCl·H₂O.
  • Molecular Weight : 360.10 g/mol .
  • Application: Used in immunohistochemistry to produce a brown precipitate upon oxidation, but its carcinogenicity limits use compared to TMB . Safety: Classified as a Group 2B carcinogen (IARC) .

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine (Free Base)

  • CAS Number : 54827-17-7 .
  • Molecular Formula : C₁₆H₂₀N₂.
  • Molecular Weight : 240.3 g/mol .
  • Key Differences :
    • Solubility : Less water-soluble than the hydrochloride salt, requiring organic solvents for dissolution .
    • Stability : Prone to oxidation in the absence of stabilizing counterions .

N,N,N',N'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine

  • Structure : Methyl groups are attached to the amine nitrogens instead of the benzene rings .
  • Application : Primarily used in organic electronics due to its electron-donating properties, unlike TMB·2HCl·H₂O’s biochemical focus .

Comparative Data Table

Property TMB·2HCl·H₂O DAB·4HCl·H₂O TMB (Free Base)
Molecular Weight (g/mol) 313.27 360.10 240.3
Solubility Water-soluble Water-soluble Organic solvents
Primary Application ELISA, colorimetry Immunohistochemistry Material synthesis
Carcinogenicity Non-carcinogenic Group 2B carcinogen Not classified
Oxidation Product Color Blue (λmax = 450 nm) Brown N/A

Key Research Findings

  • Sensitivity in Assays: TMB·2HCl·H₂O exhibits higher sensitivity (detection limits < 1 pg/mL in ELISA) compared to DAB due to lower background noise .
  • Thermal Stability : The hydrate form stabilizes TMB·2HCl up to 4 years at -20°C, whereas DAB·4HCl degrades faster under similar conditions .
  • Synthetic Flexibility: Methyl groups in TMB derivatives enable functionalization for metal-organic frameworks (MOFs), as demonstrated in nanoporous material synthesis .

Biological Activity

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate, commonly referred to as TMB dihydrochloride (TMB-d), is a synthetic organic compound primarily used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound serves as a safer alternative to benzidine, which is known for its carcinogenic properties. Understanding the biological activity of TMB-d is crucial for its effective application in laboratory settings.

  • Molecular Formula : C16H20Cl2N2
  • Molecular Weight : 313.25 g/mol
  • CAS Number : 207738-08-7

TMB-d functions primarily as a substrate for the enzyme peroxidase. The interaction between TMB-d and peroxidase leads to the oxidation of TMB-d, resulting in a blue-colored product that can be quantitatively measured. This reaction is pivotal in assays where colorimetric detection is required.

Biochemical Pathways

The oxidation-reduction pathways affected by TMB-d include:

  • Peroxidase-mediated reactions : TMB-d undergoes oxidation in the presence of hydrogen peroxide and peroxidase, leading to the formation of a colored product.
  • Cellular effects : The biochemical interactions may influence cellular signaling pathways related to oxidative stress response.

Biological Activity and Applications

TMB-d's biological activity is primarily linked to its role in diagnostic assays. The compound's effectiveness as a chromogenic substrate has been demonstrated in various studies:

Assay Type Application Reference
ELISADetection of antibodies
ImmunohistochemistryVisualization of protein expression
Enzyme activity assaysQuantification of peroxidase activity

Case Studies

  • Immunoassay Development : In a study focusing on the development of ELISA protocols, TMB-d was utilized to measure specific antibody concentrations with high sensitivity and specificity. The results indicated that TMB-d provided a robust signal that correlated well with antibody titers.
  • Peroxidase Activity Measurement : Research demonstrated that varying concentrations of TMB-d could effectively measure peroxidase activity across different biological samples. The study highlighted the importance of optimizing pH and temperature conditions to enhance assay performance.

Safety and Handling

While TMB-d is considered safer than benzidine, it is still classified as harmful if inhaled or upon skin contact. Proper laboratory practices should be followed when handling this compound:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Store away from light and moisture to maintain compound stability.

Chemical Reactions Analysis

Oxidation Reactions Catalyzed by Peroxidases

TMB·2HCl·H₂O undergoes enzymatic oxidation in the presence of horseradish peroxidase (HRP) or other peroxidases. This reaction forms a blue-colored diimine derivative, which is central to its role in colorimetric assays like ELISA and Western blotting . The oxidation occurs via electron transfer from the amine groups of TMB to the heme center of HRP, facilitated by hydrogen peroxide (H₂O₂) as a co-substrate.

Key Reaction:

TMB reduced +H2O2HRPTMB2+ oxidized blue +2H2O\text{TMB reduced }+\text{H}_2\text{O}_2\xrightarrow{\text{HRP}}\text{TMB}^{2+}\text{ oxidized blue }+2\text{H}_2\text{O}

The oxidized product exhibits strong absorption at λₘₐₓ = 652 nm , enabling quantitative detection of peroxidase activity.

Reaction Mechanism and Intermediate Formation

The oxidation proceeds through two distinct phases:

  • Single-Electron Transfer : HRP oxidizes TMB to a radical cation intermediate.

  • Dimerization : Two radical cations combine to form a stable diimine complex.

The reaction is sensitive to pH, with optimal activity observed in weakly acidic conditions (pH 4.0–6.0) . At lower pH (<3.0), the reaction can be halted by sulfuric acid, converting the blue product to a yellow derivative (λₘₐₓ = 450 nm) for stabilized measurement .

Reaction Conditions and Parameters

The table below summarizes critical parameters influencing TMB reactivity:

ParameterCondition/ValueImpact on Reaction Efficiency
Enzyme HRP, myeloperoxidaseDetermines reaction rate
pH 4.0–6.0Maximizes enzyme activity
Temperature 20–25°CStandard ambient conditions
H₂O₂ Concentration 0.003–0.01% (v/v)Excess causes substrate depletion
Inhibitors Sodium azide, cyanideSuppress peroxidase activity

Data derived from enzymatic assay optimizations .

Non-Enzymatic Oxidation Pathways

TMB·2HCl·H₂O can also react with non-enzymatic oxidizing agents, though these pathways are less commonly utilized:

  • Metal Ion Catalysis : Ferric ions (Fe³⁺) or copper (Cu²⁺) oxidize TMB in acidic conditions, producing similar diimine products.

  • Electrochemical Oxidation : Applied potentials >0.4 V (vs. Ag/AgCl) induce direct electron transfer, enabling sensor applications.

Stability and Side Reactions

  • Light Sensitivity : Prolonged exposure to UV/visible light accelerates decomposition, forming undesired byproducts .

  • Thermal Degradation : Heating above 60°C destabilizes the dihydrochloride hydrate form, releasing HCl and reducing chromogenic activity.

Comparative Reactivity with Analogues

TMB·2HCl·H₂O exhibits superior stability and lower toxicity compared to older chromogens like o-phenylenediamine (OPD) . The methyl substituents on the biphenyl core enhance electron donation, increasing oxidation efficiency by ~40% versus non-methylated analogues .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the purity and structure of this compound?

Methodological Answer:
The compound should be characterized using a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the aromatic proton environment and methyl group positions, Fourier-transform infrared spectroscopy (FTIR) to identify amine (-NH₂) and hydrochloride functional groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For crystalline purity, X-ray diffraction (XRD) can resolve structural conformations, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses chemical purity (>95% recommended for research use) .

Basic: How should researchers handle this compound to mitigate risks associated with its light sensitivity and hygroscopicity?

Methodological Answer:
Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to prevent photodegradation and moisture absorption. Conduct all weighing and handling in a glovebox or under nitrogen flow. Use chemical-impermeable gloves (nitrile or neoprene) and avoid skin contact, as the hydrochloride form may cause irritation. For aqueous solubility challenges (<0.1 g/100 mL at 20°C), pre-dissolve in minimal dimethyl sulfoxide (DMSO) before dilution in buffer systems .

Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:
Employ density functional theory (DFT) calculations to predict electron density distributions at the aromatic amine sites, identifying reactive positions for derivatization (e.g., acylation or sulfonation). Combine with molecular dynamics (MD) simulations to assess steric effects from the tetramethyl groups. Validate predictions experimentally using design of experiments (DoE) frameworks (e.g., factorial design) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading .

Advanced: How to resolve contradictions in reported solubility data across different solvents?

Methodological Answer:
Systematically evaluate solubility using phase-solubility diagrams under controlled humidity and temperature. For polar aprotic solvents (e.g., DMSO, DMF), use UV-Vis spectrophotometry to quantify dissolved concentrations (calibration curve at λmax ≈ 300 nm). For discrepancies, assess residual water content via Karl Fischer titration , as hydrate forms may alter solubility profiles. Cross-reference with thermogravimetric analysis (TGA) to differentiate between free water and structural hydrate molecules .

Advanced: What strategies ensure reproducibility in kinetic studies of this compound’s oxidative coupling reactions?

Methodological Answer:
Standardize reaction conditions using stopped-flow techniques to monitor rapid intermediates (e.g., radical cations) with millisecond resolution. Control oxygen levels via Schlenk line or glovebox setups, as atmospheric O₂ may accelerate side reactions. Employ electron paramagnetic resonance (EPR) to detect paramagnetic intermediates. For reproducibility, pre-condition solvents with molecular sieves and validate reagent purity via inductively coupled plasma mass spectrometry (ICP-MS) to exclude metal contaminants .

Basic: What are the critical parameters for designing stability studies of this compound in aqueous buffers?

Methodological Answer:
Monitor degradation kinetics under varying pH (4–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl). Use HPLC-UV to quantify degradation products (e.g., demethylation or hydrolysis byproducts). For accelerated stability testing, apply the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature (40–60°C) data. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Advanced: How to address discrepancies in melting point data between commercial batches?

Methodological Answer:
Perform differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min) to distinguish polymorphic forms. Compare with hot-stage microscopy to observe melt-crystallization behavior. For hydrate stability, use dynamic vapor sorption (DVS) to correlate water uptake with thermal profiles. If impurities are suspected (e.g., residual solvents), conduct gas chromatography-mass spectrometry (GC-MS) headspace analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

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